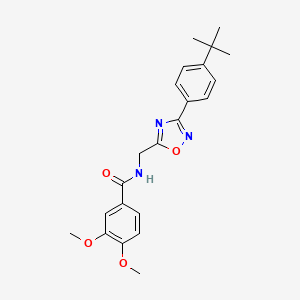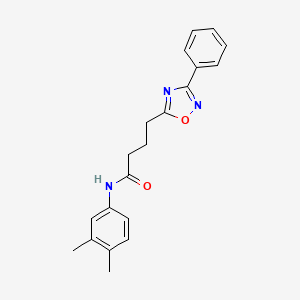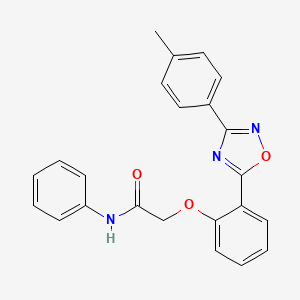
N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are known to play a role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high selectivity for metal ions, which allows for the detection and quantification of these ions in complex biological samples. However, one of the limitations of using this compound is its relatively low water solubility, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of new fluorescent probes based on this compound that can selectively detect other metal ions. Another area of research is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent for cancer and other diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2,5-dimethylaniline with 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and pyridine. The resulting product is then treated with chloroacetyl chloride to obtain the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with metal ions such as zinc, copper, and nickel, and the resulting complex emits a fluorescent signal that can be easily detected.
Another area of research where this compound has shown potential is in the development of new drugs. This compound has been shown to exhibit anticancer and antifungal activity, and its mechanism of action is currently under investigation.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-6-5-7-16(11-15)25-12-19(24)21-17-10-13(2)8-9-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZNSJZKSYLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-dimethyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702048.png)






![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)

